molecular formula C6H8P2 B050889 1,2-Bis(phosphino)benzene CAS No. 80510-04-9

1,2-Bis(phosphino)benzene

Cat. No. B050889
CAS RN: 80510-04-9
M. Wt: 142.07 g/mol
InChI Key: DKFDVEXWZZOMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related derivative, involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene. The reaction of this compound with butyllithium and phenyllithium leads to more crowded derivatives, showcasing the versatility in synthesizing bis(phosphino)benzene derivatives through substitution reactions (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

X-ray crystallography has revealed that these compounds exhibit unusually large bond angles around phosphorus atoms, indicating significant steric hindrance. This structural feature is crucial for their function as ligands, influencing their coordination properties and the stability of the resulting metal complexes (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

1,2-Bis(phosphino)benzene derivatives undergo various chemical reactions, including oxidation and methylation, leading to bis(phosphoryl) and bis(phosphonio) derivatives. These reactions expand the utility of bis(phosphino)benzenes in synthesis and catalysis by providing a pathway to modify their electronic and steric properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

The physical properties of 1,2-bis(phosphino)benzene derivatives, such as solubility and melting points, are influenced by the steric bulk and the electronic nature of the substituents on the phosphorus atoms. These properties are crucial for their application in catalysis, as they determine the solubility of these ligands in various solvents and their thermal stability under reaction conditions.

Chemical Properties Analysis

1,2-Bis(phosphino)benzene compounds exhibit unique chemical properties, including redox activity, which is a function of the phosphorus centers. Electrochemical measurements have been carried out to investigate these redox properties, providing insights into their potential application in redox-active catalytic systems (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

  • Synthesis of Ligands and Coordination Chemistry :

    • 1,2-bis(phosphino)benzene derivatives are used in the synthesis of unsymmetrical bis(phosphino)pyrrole ligands. These ligands offer an alternative with similar steric profiles and attenuated electron donation. They demonstrate applications in nickel-catalyzed C-N cross-coupling reactions under mild conditions (Fokwa et al., 2020).
  • Catalytic Applications :

    • Complexes derived from 1,2-bis(phosphino)benzene have been used in asymmetric hydrogenation reactions. For instance, rhodium complexes with these ligands showed excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, useful for preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).
    • Another study highlighted the electrochemical reduction of CO2 to CO catalyzed by a bimetallic Palladium complex using a bis(triphosphine) ligand derived from 1,2-bis(phosphino)benzene (Raebiger et al., 2006).
  • Photoluminescence and Organic Light-Emitting Diodes (OLEDs) :

    • Research on silver(I) and copper(I) complexes containing 1,2-bis(phosphino)benzene derivatives has shown their potential in photoluminescence applications. These complexes exhibit properties like strong green phosphorescence, making them candidates for use in OLEDs and other light-emitting devices (Igawa et al., 2012).
  • Polymer and Material Science :

    • 1,2-Bis(phosphino)benzene derivatives have also been applied in the synthesis of aromatic polyamides, demonstrating solubility in aprotic solvents and forming transparent, flexible films, which could have applications in advanced material sciences (Yang et al., 1996).

Safety And Hazards

1,2-Bis(phosphino)benzene is harmful by inhalation, in contact with skin, and if swallowed . It may ignite spontaneously on contact with air . It may cause mild to severe irritation of the eyes .

properties

IUPAC Name

(2-phosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFDVEXWZZOMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402181
Record name 1,2-Phenylenebisphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(phosphino)benzene

CAS RN

80510-04-9
Record name 1,2-Phenylenebisphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(phosphino)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
EP Kyba, ST Liu, RL Harris - Organometallics, 1983 - ACS Publications
Photolysis of 1, 2-dichlorobenzene intrimethyl phosphite at 60 C for 5 days gives l, 2-bis (dimethoxy-phosphoryl) benzene (3) in 50% yield. The reaction can be carried out on a …
Number of citations: 168 pubs.acs.org
EP Kyba, MC Kerby, SP Rines - Organometallics, 1986 - ACS Publications
The reaction of l, 2-bis (phosphino) benzene with 6 equiv of phosgene gives l, 2-bis (dichloro-phosphino) benzene (4) in 45-55% yields. Species 4 reacts with 2 equiv of t-BuMgCl or …
Number of citations: 50 pubs.acs.org
C Redshaw, G Wilkinson, B Hussain-Bates… - Polyhedron, 1993 - Elsevier
The interaction of transition metal dichlorides with the chelating diphosphine (diphos) ligands 1,2-bis(phosphino) benzene, 1,2-bis(2-propylphosphino) benzene and 1,2-bis(…
Number of citations: 12 www.sciencedirect.com
ST Liu - 1985 - search.proquest.com
I. The reduction of 1, 2-bis (dimethoxyphosphoryl) benzene to give 1, 2-bis (phosphino) benzene in 83% yield was accomplished by a new reducing agent LiAlClH (, 3), which was …
Number of citations: 0 search.proquest.com
A Marinetti, S Jus, JP Genêt, L Ricard - Tetrahedron, 2000 - Elsevier
The synthesis of chiral, C 2 -symmetric 1,2-bis(phosphetano)benzenes 2 has been extended to the benzyl-substituted derivative 2c (R=CH 2 Ph). Stable ruthenium and palladium …
Number of citations: 27 www.sciencedirect.com
MJ Burk - Journal of the American Chemical Society, 1991 - ACS Publications
Asymmetric catalysis is one of the most powerful, economically feasible methods for the generation of enantiomerically enriched compounds. C2-Symmetric chiral diphosphines have …
Number of citations: 708 pubs.acs.org
HD Fokwa, JF Vidlak, SC Weinberg, ID Duplessis… - Dalton …, 2020 - pubs.rsc.org
We report the facile and modular synthesis of unsymmetrical 1,2-bis(phosphino)pyrrole ligands and their coordination chemistry. These ligands offer a promising alternative to their 1,2-…
Number of citations: 6 pubs.rsc.org
DA Chandler - 1991 - elibrary.ru
The effects of steric bulk on the relative stability and interchangeability of oxidation states 0-IV for nickel complexed with 1, 2-bis (dialkylphosphino) benzene ligands were investigated. …
Number of citations: 0 elibrary.ru
MJ Burk - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 136705‐64‐1 ] C 22 H 36 P 2 (MW 362.47) InChI = 1S/C22H36P2/c1‐5‐17‐13‐14‐18(6‐2)23(17)21‐11‐9‐10‐12‐22(21)24‐19(7‐3)15‐16‐20(24)8‐4/h9‐12,17‐20H,5‐8,13‐16H2,1‐…
Number of citations: 2 onlinelibrary.wiley.com
K Damian, ML Clarke, CJ Cobley - Applied Organometallic …, 2009 - Wiley Online Library
The use of palladium catalysts derived from 1,1′‐bis‐diisopropylphosphino‐ferrocene and a microwave heating source allows the coupling of a range of ortho‐substituted aryl …
Number of citations: 30 onlinelibrary.wiley.com

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